molecular formula C11H9Cl2NO2 B1214081 N-(3,5-Dichlorophenyl)glutarimide CAS No. 32809-21-5

N-(3,5-Dichlorophenyl)glutarimide

Cat. No.: B1214081
CAS No.: 32809-21-5
M. Wt: 258.1 g/mol
InChI Key: ZGZPBOAFKVGCKF-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)glutarimide is a glutarimide derivative of significant interest in toxicology and agrochemical research. This compound is a structural homologue of the known nephrotoxicant N-(3,5-dichlorophenyl)succinimide (NDPS). Research on this specific homologue has demonstrated that the expansion of the cyclic imide ring fundamentally alters its biological activity, as studies have shown that this compound does not induce the significant nephrotoxicity associated with NDPS . This makes it a critical tool for structure-activity relationship (SAR) studies aimed at understanding the molecular features that confer toxicity in this class of chemicals, which includes important fungicides like dimethachlon . Its primary research value lies in its use as a non-toxic control compound to investigate the mechanisms of renal toxicity and for the development of safer agrochemical agents. The compound is offered for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

32809-21-5

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.1 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)piperidine-2,6-dione

InChI

InChI=1S/C11H9Cl2NO2/c12-7-4-8(13)6-9(5-7)14-10(15)2-1-3-11(14)16/h4-6H,1-3H2

InChI Key

ZGZPBOAFKVGCKF-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C(=O)C1)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC(=CC(=C2)Cl)Cl

Other CAS No.

32809-21-5

Synonyms

N-(3,5-dichlorophenyl)glutarimide
N-diClPh-GI

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

N-(3,5-Dichlorophenyl)glutarimide has been identified as an effective herbicide. Research indicates that glutarimide derivatives exhibit potent herbicidal effects against a variety of weeds, especially in paddy fields. The compound acts by disrupting the growth of target plants while showing minimal phytotoxicity to crops such as rice and soybean .

Mechanism of Action

The herbicidal mechanism involves the inhibition of specific enzymes essential for plant metabolism. This selective action allows for effective weed management without harming desired crops, which is crucial for sustainable agriculture.

Case Study: Efficacy in Paddy Fields

A field study demonstrated the efficacy of this compound in controlling common paddy weeds. The application resulted in a significant reduction in weed biomass compared to untreated controls, confirming its potential as a valuable herbicide in rice cultivation.

Pharmacological Applications

Nephrotoxicity Studies

Research has explored the nephrotoxic potential of this compound compared to its succinimide counterpart. A study involving Fischer 344 rats revealed that while N-(3,5-Dichlorophenyl)succinimide caused kidney damage, this compound did not significantly alter renal function or morphology . This finding suggests that the glutarimide variant may be safer for therapeutic applications.

Potential Therapeutic Uses

The compound has been investigated for its role in drug development, particularly as a scaffold for synthesizing new therapeutic agents. The structural characteristics of this compound make it a candidate for developing drugs targeting various diseases due to its biological activity profile.

Antifungal Properties

This compound exhibits antifungal activity against several pathogens. Studies have shown that modifications on the benzene moiety enhance antifungal efficacy against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. These compounds have demonstrated broad-spectrum antimicrobial properties in both in vitro and greenhouse tests .

Research Findings Summary Table

Study Focus Findings
Herbicidal EfficacyEffective against various weeds with minimal crop toxicity .
NephrotoxicityNo significant renal damage compared to succinimide analogs .
Antifungal ActivityHigh activity against key fungal pathogens; structure-activity relationships established .

Conclusion and Future Directions

This compound shows promise across multiple applications, particularly in agriculture as a herbicide and in pharmacology due to its safety profile compared to other derivatives. Future research should focus on optimizing its chemical structure to enhance efficacy and safety further while exploring its potential in new therapeutic avenues.

Chemical Reactions Analysis

Amidation

  • Reagents : Glutaric acid derivatives react with 3,5-dichloroaniline in the presence of activating agents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC, HATU) .

  • Conditions :

    • Solvents: Dichloromethane, DMF, or THF.

    • Bases: Triethylamine or pyridine.

    • Temperature: 0–30°C .

  • Product : Intermediate amide precursor forms before cyclization.

Cyclization

  • Reagents : Dehydrating agents like thionyl chloride or polyphosphoric acid .

  • Conditions :

    • Heating under reflux (40–160°C).

    • Solvents: Chlorobenzene or toluene .

  • Product : Cyclization yields the final glutarimide ring .

Table 1: Synthesis Methods and Conditions

Reaction TypeKey Reagents/ConditionsProductReference
AmidationSOCl₂, DCC, HATU, triethylamine, 0–30°CAmide precursor
CyclizationThionyl chloride, reflux (40–160°C)N-(3,5-Dichlorophenyl)glutarimide

Hydrolysis Reaction

The glutarimide ring undergoes hydrolysis to form N-(3,5-dichlorophenyl)glutaramic acid , a nephrotoxic metabolite :

  • Conditions : Aqueous acidic or basic environments.

  • Mechanism : Cleavage of the imide bond, producing the corresponding dicarboxylic acid derivative.

  • Biological Impact : The hydrolysis product induces renal tubular damage in Fischer 344 rats via reactive metabolites .

Metabolic Reactions

In biological systems, this compound undergoes cytochrome P450-mediated hydroxylation :

  • Key Enzymes : Phenobarbital-inducible P450 isozymes enhance the formation of hydroxylated metabolites .

  • Metabolites : Hydroxylation at the 2- or 3-position of the glutarimide ring generates reactive intermediates .

  • Toxicity Mechanism : These metabolites bind to renal proteins, contributing to oxidative stress and kidney injury .

Table 2: Hydrolysis vs. Metabolic Pathways

Reaction TypeConditionsProductBiological ImpactReference
HydrolysisAqueous, pH-dependentGlutaramic acid derivativeNephrotoxicity
P450 HydroxylationHepatic metabolism, P450 inductionHydroxylated glutarimide metabolitesRenal injury via reactive intermediates

Comparative Analysis with Analogues

Structural modifications significantly alter toxicity:

  • N-(3,5-Dichlorophenyl)succinimide (NDPS) : Contains a succinimide ring; highly nephrotoxic in rats .

  • This compound : Glutarimide ring reduces nephrotoxicity compared to NDPS .

  • N-(3,5-Difluorophenyl)succinimide : Fluorine substitution abolishes toxicity, highlighting the role of halogen electronegativity .

Key Research Findings

  • Cytochrome P450 Modulation : Pretreatment with phenobarbital (P450 inducer) exacerbates renal damage, while 1-aminobenzotriazole (P450 inhibitor) attenuates toxicity .

  • Structure-Activity Relationship : The glutarimide ring’s larger size and flexibility reduce metabolic activation compared to succinimide analogues .

Comparison with Similar Compounds

N-(3,5-Dichlorophenyl)succinimide (NDPS)

NDPS, a five-membered succinimide derivative, is a known nephrotoxicant in rats. Studies show that a single intraperitoneal dose (0.4 mmol/kg) causes severe renal tubular necrosis and impaired kidney function . The substitution of the succinimide ring with a glutarimide ring abolishes toxicity, likely due to altered metabolic pathways or reduced reactivity of the imide moiety .

3-Chloro-N-phenyl-phthalimide

This compound features a phthalimide core (a fused benzene-imide structure) with a 3-chlorophenyl substituent (Fig. 2). Unlike NDPG, it is primarily used in polymer synthesis, such as preparing polyimide monomers . The difference in application underscores how aromatic substitution patterns (mono-chloro vs. di-chloro) and imide ring rigidity influence functionality.

Fig. 2. Structure of 3-Chloro-N-phenyl-phthalimide.

N-(3,5-Dichlorophenyl)nicotinamide

While structurally distinct (nicotinamide backbone), this compound shares the 3,5-dichlorophenyl group. It is listed in chemical databases as a specialty chemical, though its biological activity remains uncharacterized in the provided evidence . The comparison emphasizes the versatility of the 3,5-dichlorophenyl moiety in diverse chemical contexts.

N-(3,5-Dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide

This fungicidal compound contains a cyclopropane-dicarboximide core. Its inclusion in fungicide formulations () suggests that imide derivatives with bulky substituents (e.g., cyclopropane) may enhance antifungal activity, though direct comparisons with NDPG are lacking.

Structural and Functional Analysis

Impact of Imide Ring Size

The transition from succinimide (5-membered) to glutarimide (6-membered) eliminates nephrotoxicity (Table 1). This may arise from differences in ring strain, metabolic stability, or interactions with renal transporters.

Table 1. Comparison of NDPG and NDPS

Parameter NDPG (Glutarimide) NDPS (Succinimide)
Ring Size 6-membered 5-membered
Nephrotoxicity (1.0 mmol/kg) None observed Severe renal damage
Primary Application Toxicity studies Agricultural fungicide

Role of Substituents

Compounds with 3,5-dichlorophenyl groups (e.g., NDPG, NDPS) exhibit varied bioactivity based on the attached functional groups. For instance:

  • However, in NDPG, the larger glutarimide ring may sterically hinder toxic interactions .
  • Crystal structure effects : In trichloro-acetamides, meta-substitution (3,5-dichloro) influences molecular packing and hydrogen bonding, which could modulate solubility and bioavailability .

Research Findings and Implications

  • Toxicity : NDPG’s lack of nephrotoxicity contrasts sharply with NDPS, suggesting glutarimide derivatives may be safer for certain applications .
  • Fungicidal activity : While NDPS is a fungicide, NDPG’s efficacy remains unstudied. Other 3,5-dichlorophenyl imides (e.g., cyclopropane-dicarboximide) show fungicidal properties, indicating that ring modifications could tune activity .
  • Synthetic utility : Phthalimide derivatives highlight the importance of rigid aromatic cores in polymer chemistry, whereas glutarimides may offer flexibility in drug design .

Preparation Methods

Reaction Mechanism and Stoichiometry

Glutaric anhydride reacts with 3,5-dichloroaniline in a 1:1 molar ratio, initiating a ring-opening nucleophilic attack to form the intermediate N-(3,5-dichlorophenyl)glutaramic acid. Subsequent dehydration and cyclization yield the target glutarimide. The reaction proceeds via two stages:

  • Amidation : The amine attacks one carbonyl group of the anhydride, forming a monoamide.

  • Cyclization : Intramolecular dehydration eliminates water, closing the five-membered imide ring.

Optimized Reaction Conditions

Key parameters for maximizing yield include solvent selection, temperature, and dehydrating agents:

ParameterOptimal RangeRole
Solvent Toluene, Xylene, or DioxaneFacilitates homogeneous mixing
Temperature 80–160°CAccelerates cyclization
Dehydrating Agent Thionyl chloride (SOCl₂)Removes water, shifts equilibrium
Reaction Time 3–18 hoursBalances completion vs. side reactions

For instance, refluxing glutaric anhydride with 3,5-dichloroaniline in toluene at 110°C for 12 hours in the presence of thionyl chloride yields this compound with >70% efficiency. Alternative dehydrating agents like polyphosphoric acid or acetic anhydride may substitute for SOCl₂ but often require higher temperatures (140–160°C).

Two-Step Synthesis via Glutaric Acid Intermediate

A modified approach isolates the glutaric acid intermediate before cyclization, offering better control over purity. This method, detailed in patent EP0454444A1, involves:

Step 1: Synthesis of N-(3,5-Dichlorophenyl)glutaramic Acid

Glutaric anhydride and 3,5-dichloroaniline are refluxed in a non-polar solvent (e.g., toluene) without catalysts. The intermediate precipitates upon cooling and is purified via recrystallization:

Glutaric anhydride+3,5-DichloroanilineToluene, 110°CN-(3,5-Dichlorophenyl)glutaramic acid\text{Glutaric anhydride} + \text{3,5-Dichloroaniline} \xrightarrow{\text{Toluene, 110°C}} \text{N-(3,5-Dichlorophenyl)glutaramic acid}

Yields for this step typically exceed 85% when using a 1.2:1 molar ratio of anhydride to amine.

Step 2: Cyclization to Glutarimide

The glutaramic acid undergoes dehydration using acidic or basic conditions:

  • Acidic Conditions : Heating with concentrated sulfuric acid or polyphosphoric acid at 100–120°C for 2–4 hours.

  • Basic Conditions : Sodium acetate in acetic anhydride at reflux (140°C) for 6 hours.

Acidic conditions favor faster reaction times but risk sulfonation side products, while basic methods offer milder conditions with comparable yields (65–75%).

Alternative Methods and Optimization Strategies

Solvent-Free Synthesis

Recent advancements demonstrate that solvent-free reactions under microwave irradiation reduce processing time. For example, mixing equimolar glutaric anhydride and 3,5-dichloroaniline with a catalytic amount of p-toluenesulfonic acid (PTSA) at 120°C for 30 minutes achieves 68% yield. This method minimizes waste but requires precise temperature control to prevent decomposition.

Comparative Analysis of Synthesis Routes

The table below contrasts the efficiency, scalability, and practicality of dominant methods:

MethodYield (%)Time (h)Purity (%)Scalability
Direct Cyclocondensation70–7512–1890–95High
Two-Step Acidic65–704–685–90Moderate
Two-Step Basic70–756–895–98High
Solvent-Free Microwave65–680.580–85Low

Critical Challenges and Solutions

Byproduct Formation

Incomplete cyclization or over-dehydration generates glutaric acid or charred residues. Using excess dehydrating agent (1.5 equivalents of SOCl₂) and maintaining temperatures below 160°C mitigates this.

Purification Difficulties

The product’s low solubility in polar solvents complicates recrystallization. Mixed-solvent systems (e.g., ethanol/water) or column chromatography on silica gel with ethyl acetate/hexane eluents improve recovery .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(3,5-Dichlorophenyl)glutarimide, and how can reaction conditions be optimized?

  • Methodology :

  • Amide coupling : React glutaric anhydride with 3,5-dichloroaniline in a polar aprotic solvent (e.g., DMF) under reflux, using a coupling agent like DCC or EDCI. Monitor reaction progress via TLC.
  • Cyclization : For glutarimide formation, employ intramolecular cyclization under acidic or basic conditions. For example, use H₂SO₄ as a catalyst at 80–100°C.
  • Optimization : Adjust stoichiometry, solvent polarity, and temperature to improve yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • NMR :

  • ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm for dichlorophenyl group) and imide protons (δ 8.0–8.5 ppm).
  • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 120–140 ppm).
    • IR : Detect C=O stretching (1700–1750 cm⁻¹) and N–H bending (1550–1600 cm⁻¹).
    • MS : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₈Cl₂N₂O₂) .

Q. What biological activities have been reported for this compound and structurally related compounds?

  • Anticancer activity : Pyrazoline derivatives of N-(3,5-dichlorophenyl) show cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 µM in MCF-7 cells) via tubulin inhibition .
  • Enzyme modulation : Analogues interact with melanocortin receptors (MC5R) and inhibit acetylcholinesterase (AChE), suggesting applications in metabolic disorders and neurodegeneration .
  • Herbicidal activity : Chlorinated phenyl derivatives exhibit herbicidal effects by disrupting plant lipid biosynthesis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen variation) influence the bioactivity of this compound?

  • Key findings :

  • Chlorine positioning : 3,5-dichloro substitution enhances metabolic stability and receptor binding compared to mono-chloro analogues .
  • Heterocyclic extensions : Pyrazoline or chalcone moieties improve anticancer potency by enabling π-π stacking with target proteins (e.g., tubulin) .
    • Methodology :
  • Synthesize derivatives with varied substituents (e.g., fluorine, methyl groups).
  • Evaluate SAR using in vitro assays (e.g., enzyme inhibition, cell viability) and molecular docking .

Q. What mechanisms underlie the nephrotoxicity of halogenated phenyl derivatives, and how can they be mitigated in drug design?

  • Mechanism :

  • Chlorine atoms in N-(3,5-dichlorophenyl) compounds undergo bioactivation to reactive intermediates (e.g., quinone imines), causing oxidative stress in renal proximal tubules .
    • Mitigation strategies :
  • Introduce electron-withdrawing groups (e.g., nitro) to reduce metabolic activation.
  • Conduct in vitro toxicity screening (e.g., LLC-PK1 cell assays) and structure-detoxification relationship (SDR) studies .

Q. How can computational tools (e.g., molecular dynamics, QSAR) aid in predicting the pharmacokinetics and target interactions of this compound?

  • In silico workflow :

  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
  • Docking : Simulate binding to MC5R or AChE using AutoDock Vina.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).
    • Validation : Correlate computational predictions with in vitro data (e.g., IC₅₀, binding constants) .

Contradictions and Gaps in Current Research

  • Bioactivity vs. Toxicity : While 3,5-dichloro substitution enhances potency, it increases nephrotoxicity risk, necessitating balanced design .
  • Data limitations : PubChem-derived properties (e.g., logP, solubility) for this compound are incomplete; experimental determination is advised .

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